molecular formula C17H30O3 B13973904 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol CAS No. 64031-52-3

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol

Cat. No.: B13973904
CAS No.: 64031-52-3
M. Wt: 282.4 g/mol
InChI Key: YBKCPZCTRSXWRF-UHFFFAOYSA-N
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Description

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol (CAS: 64031-52-3) is a synthetic alkyne-containing alcohol with a tetrahydropyran (oxane) ether group at the 12th carbon of a dodecyl chain. Its molecular formula is C₁₇H₃₀O₃, with a molecular weight of 282.22 g/mol and an XLogP3 value of 4.1, indicating moderate hydrophobicity . The compound features a triple bond at the 3rd carbon and a hydroxyl group at the terminal position (1st carbon).

Properties

CAS No.

64031-52-3

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-(oxan-2-yloxy)dodec-3-yn-1-ol

InChI

InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2

InChI Key

YBKCPZCTRSXWRF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCC#CCCO

Origin of Product

United States

Preparation Methods

Formation of the Dodecynol Backbone

  • Starting materials: Typically, the synthesis begins with commercially available dodec-3-yn-1-ol or a suitably protected derivative.
  • Alkyne introduction: The triple bond at the 3-position can be introduced via alkyne coupling reactions such as Sonogashira or by elongation of shorter alkynols.
  • Alcohol functional group protection: The primary alcohol at the 1-position may be protected during early steps to prevent side reactions.

Etherification with Oxan-2-yl Group

  • Oxan-2-yl source: The oxan-2-yl moiety (tetrahydropyran ring) is introduced typically as a tetrahydropyranyl (THP) protecting group or via reaction with 2-hydroxytetrahydropyran.
  • Reaction conditions: The ether bond formation is achieved by nucleophilic substitution or acid-catalyzed etherification, where the hydroxyl group of dodecynol reacts with the oxan-2-yl derivative.
  • Catalysts and solvents: Acid catalysts like p-toluenesulfonic acid or Lewis acids may be used, with solvents such as dichloromethane or tetrahydrofuran under controlled temperature to optimize yield.

Purification and Characterization

  • Purification: The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Characterization: The final compound is characterized by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

Step Description Typical Conditions Notes
1. Alkyne backbone formation Synthesis or procurement of dodec-3-yn-1-ol Sonogashira coupling or chain elongation Protect alcohol if necessary
2. Etherification Reaction with oxan-2-yl derivative Acid-catalyzed etherification, ambient to mild heat Use of acid catalyst and aprotic solvent
3. Purification Chromatography purification Silica gel column, hexane/ethyl acetate Ensures removal of impurities
4. Characterization Spectroscopic and chromatographic analysis NMR, IR, MS Confirms structure and purity

Research Findings and Comparative Analysis

Reactivity and Functional Group Compatibility

The presence of the alkyne and primary alcohol groups allows for further functionalization, making the compound a versatile intermediate in organic synthesis. The oxan-2-yl ether provides stability to the molecule and modulates solubility, which is advantageous in biological and material science applications.

Comparison with Structurally Related Compounds

Compound Name Structural Difference Implication on Synthesis and Properties
1-Octynol Shorter carbon chain Simpler synthesis, less steric hindrance
11-Hydroxyundecylenic acid Contains carboxylic acid group Different reactivity, acid-base sensitivity
12-Oxododecanoic acid Contains ketone group Different oxidation state and reactivity
2-(Oxan-2-yloxy)cyclopentane Cyclic ether on cyclopentane ring Different ring strain and steric effects

This comparison highlights that 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is unique due to its extended carbon chain and the combination of alkyne, alcohol, and cyclic ether functionalities, which influence both its synthesis and potential applications.

Chemical Reactions Analysis

Types of Reactions

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the oxane ring and alkyne group may play a role in its binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol 64031-52-3 C₁₇H₃₀O₃ 282.22 Alkyne (C≡C), hydroxyl, tetrahydropyran ether Reference compound
12-Tridecyn-1-ol 18202-11-4 C₁₃H₂₄O 196.30 Alkyne (C≡C), hydroxyl Shorter chain (13 carbons), lacks ether group
dodec-3-yn-1-ol 55182-73-5 C₁₂H₂₂O 182.30 Alkyne (C≡C), hydroxyl Shorter chain (12 carbons), lacks ether group
12-(oxepan-2-yloxy)dodecyl acetate 1146218-98-5 C₂₀H₃₈O₄ 342.51 Ester, oxepane ether Acetylated hydroxyl, oxepane ring (7-membered vs. oxane’s 6-membered)
dodec-11-en-9-yn-1-ol 82334-20-1 C₁₂H₂₀O 180.29 Alkyne (C≡C), alkene (C=C), hydroxyl Conjugated double and triple bonds

Physicochemical Properties

  • Hydrophobicity :

    • The XLogP3 of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol (4.1) is higher than that of simpler analogues like dodec-3-yn-1-ol (LogP ~2.9), reflecting the contribution of the oxane group to lipophilicity .
    • The acetate derivative (12-(oxepan-2-yloxy)dodecyl acetate) has a higher molecular weight (342.51 g/mol) due to esterification but lacks polar hydroxyl groups, further increasing hydrophobicity .
  • Reactivity :

    • The terminal alkyne in 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is more reactive toward click chemistry (e.g., azide-alkyne cycloaddition) compared to internal alkynes in compounds like dodec-11-en-9-yn-1-ol .
    • The hydroxyl group enables derivatization (e.g., esterification, etherification), while the oxane ether provides steric protection, reducing susceptibility to oxidation .

Biological Activity

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dodecynol backbone with an oxan-2-yloxy substituent. Its molecular formula is C15_{15}H28_{28}O2_2, and it features a unique triple bond that may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol, potential mechanisms of action include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipases, which are crucial for lipid metabolism and cellular signaling .
  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, suggesting that 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol may also possess similar properties .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits lysosomal phospholipase A2
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release in immune cells

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol:

  • Study on Phospholipidosis : A study highlighted the role of lysosomal phospholipase A2 in drug-induced phospholipidosis, where compounds similar to 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol were found to inhibit this enzyme effectively . This inhibition can lead to altered lipid metabolism and cellular toxicity.
  • Antimicrobial Activity Assessment : Another research effort evaluated various derivatives for their antimicrobial properties against pathogens responsible for common infections. The results indicated that certain structural features enhance activity against Gram-positive bacteria, suggesting a promising avenue for further exploration with 12-[(Oxan-2-yloxy]dodec-3-yne .
  • Inflammatory Response Modulation : Research has demonstrated that similar compounds can downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits in inflammatory conditions .

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